5-Quinolin-3-ylpyrazin-2-amine
Overview
Description
5-Quinolin-3-ylpyrazin-2-amine is a heterocyclic compound that features both quinoline and pyrazine moieties. Quinoline is a nitrogen-based heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . Pyrazine is another nitrogen-containing heterocycle, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. The combination of these two moieties in this compound makes it a compound of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinolin-3-ylpyrazin-2-amine typically involves the construction of the quinoline and pyrazine rings followed by their fusion. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Pfitzinger reaction, which uses isatin and aniline derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of these synthetic routes. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols such as ultrasound irradiation and microwave-assisted synthesis are also employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Quinolin-3-ylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products
The major products formed from these reactions include various substituted quinolines and pyrazines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Quinolin-3-ylpyrazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Quinolin-3-ylpyrazin-2-amine varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, it may inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . The compound’s interaction with these molecular targets can lead to the modulation of various cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Pyrazine: A six-membered ring with two nitrogen atoms at positions 1 and 4.
Quinoxaline: Similar to pyrazine but with a fused benzene ring.
Uniqueness
5-Quinolin-3-ylpyrazin-2-amine is unique due to its dual heterocyclic structure, which combines the properties of both quinoline and pyrazine. This duality enhances its chemical reactivity and broadens its range of applications compared to simpler heterocycles .
Properties
IUPAC Name |
5-quinolin-3-ylpyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-13-8-16-12(7-17-13)10-5-9-3-1-2-4-11(9)15-6-10/h1-8H,(H2,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFLMSYWGJJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=N3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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